molecular formula C15H20BrNO3 B1503890 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine CAS No. 1159825-42-9

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

Cat. No.: B1503890
CAS No.: 1159825-42-9
M. Wt: 342.23 g/mol
InChI Key: GEXSUGHVUQJIHP-UHFFFAOYSA-N
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Description

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a chemical compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol. This compound is characterized by its bromophenoxy group attached to a pyrrolidine ring, which is protected by a Boc (tert-butoxycarbonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenol with pyrrolidine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the corresponding pyrrolidine derivative. The resulting compound is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the chemical industry for the production of various chemical products and materials.

Mechanism of Action

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine can be compared with other similar compounds, such as 1-BOC-4-(3-bromophenoxy)piperidine. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for certain applications that other similar compounds may not be ideal for.

Comparison with Similar Compounds

  • 1-BOC-4-(3-bromophenoxy)piperidine

  • 1-N-Boc-3-(3-bromophenoxy)pyrrolidine

  • 1-N-Boc-4-(4-bromophenoxy)piperidine

This comprehensive overview provides a detailed understanding of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSUGHVUQJIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679404
Record name tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-42-9
Record name 1,1-Dimethylethyl 3-(4-bromophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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